molecular formula C10H21FN2 B15291285 3-(4-(2-Fluoroethyl)piperidin-1-yl)propan-1-amine

3-(4-(2-Fluoroethyl)piperidin-1-yl)propan-1-amine

Cat. No.: B15291285
M. Wt: 188.29 g/mol
InChI Key: GKUGEYPQUPDMED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-(2-Fluoroethyl)piperidin-1-yl)propan-1-amine is a chemical compound with the molecular formula C10H21FN2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a fluoroethyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(2-Fluoroethyl)piperidin-1-yl)propan-1-amine typically involves the reaction of piperidine derivatives with fluoroethylating agents. One common method is the nucleophilic substitution reaction where a piperidine derivative reacts with 2-fluoroethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-(2-Fluoroethyl)piperidin-1-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-(2-Fluoroethyl)piperidin-1-yl)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-(2-Fluoroethyl)piperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets in biological systems. The fluoroethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylpiperazin-1-yl)propan-1-amine: Similar structure but with a methyl group instead of a fluoroethyl group.

    3-(4-(2-Chloroethyl)piperidin-1-yl)propan-1-amine: Contains a chloroethyl group instead of a fluoroethyl group.

    3-(4-(2-Bromoethyl)piperidin-1-yl)propan-1-amine: Contains a bromoethyl group instead of a fluoroethyl group.

Uniqueness

The presence of the fluoroethyl group in 3-(4-(2-Fluoroethyl)piperidin-1-yl)propan-1-amine imparts unique properties such as increased lipophilicity and potential for specific biological interactions. This makes it distinct from other similar compounds and valuable for specific research and industrial applications .

Properties

Molecular Formula

C10H21FN2

Molecular Weight

188.29 g/mol

IUPAC Name

3-[4-(2-fluoroethyl)piperidin-1-yl]propan-1-amine

InChI

InChI=1S/C10H21FN2/c11-5-2-10-3-8-13(9-4-10)7-1-6-12/h10H,1-9,12H2

InChI Key

GKUGEYPQUPDMED-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCF)CCCN

Origin of Product

United States

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